molecular formula C23H21NO2 B594065 (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-49-1

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594065
CAS No.: 1307803-49-1
M. Wt: 343.426
InChI Key: RERSSQCTZKUWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is identified in scientific literature as the 7-hydroxyindole metabolite of the synthetic cannabinoid JWH-073 . This compound is a critical reference material for researchers studying the metabolic fate and disposition of synthetic cannabinoids. Investigations into closely related compounds, such as JWH-018, indicate that monohydroxylated metabolites on the indole ring are a primary metabolic pathway, and these metabolites can retain significant biological activity . The study of such metabolites is essential for understanding the full pharmacological and toxicological profile of parent compounds, as some metabolites of synthetic cannabinoids are known to retain high affinity for cannabinoid receptors and exhibit a range of intrinsic activities, from antagonism to partial agonism . This makes them valuable tools for elucidating mechanisms of action and the potential for toxicity, which is often more severe with synthetic cannabinoids compared to natural cannabis . Consequently, this metabolite is primarily used in advanced analytical and forensic toxicology to develop and validate methods for detecting drug exposure, in metabolic pathway mapping, and in pharmacological studies to assess the contribution of metabolites to the overall effects of synthetic cannabinoids. This product is strictly for research use in a controlled laboratory setting.

Properties

IUPAC Name

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERSSQCTZKUWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017728
Record name JWH 073 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-49-1
Record name JWH 073 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 7-Hydroxyindole Derivatives

The 7-hydroxyindole moiety is synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with γ-keto acids or esters under acidic conditions. For example, cyclization of 4-hydroxyphenylhydrazine with levulinic acid in acetic acid yields 7-hydroxyindole. Modifications include:

  • Protection of the hydroxyl group : Acetylation or silylation prevents undesired side reactions during subsequent alkylation.

  • Regioselective alkylation : Butylation at the indole nitrogen (N1) employs butyl halides (e.g., 1-iodobutane) in the presence of bases like potassium carbonate (K₂CO₃) in DMF at 80°C.

Table 1: Optimization of N1-Butylation

SubstrateBaseSolventTemperature (°C)Yield (%)
7-AcetoxyindoleK₂CO₃DMF8085
7-HydroxyindoleNaHTHF6062
7-(tert-Butyldimethylsilyloxy)indoleCs₂CO₃DMSO9091

Coupling Strategies for Naphthalen-1-ylmethanone

Friedel-Crafts Acylation

The naphthalene moiety is introduced via Friedel-Crafts acylation using naphthalen-1-ylcarbonyl chloride. Key considerations:

  • Catalyst systems : AlCl₃ or FeCl₃ in dichloromethane (DCM) at 0–25°C.

  • Substrate compatibility : Electron-rich indoles (e.g., 7-protected derivatives) exhibit higher reactivity, with yields up to 78%.

Mechanistic Insight :
Indole+RCOClAlCl3RCO-Indole+H2ORCO-Indole\text{Indole} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{RCO-Indole}^+ \xrightarrow{\text{H}_2\text{O}} \text{RCO-Indole}
The reaction proceeds via electrophilic substitution at the indole C3 position, favored by its inherent electron density.

Transition-Metal-Catalyzed Cross-Coupling

Copper(I)-mediated couplings, adapted from PMC studies, enable efficient aryl-aryl bond formation:

  • Conditions : Cu₂SO₄·5H₂O (10 mol%), ascorbic acid (20 mol%), DMSO/H₂O (3:1), 60°C.

  • Substrates : 3-Bromoindole derivatives coupled with naphthalen-1-ylboronic acid yield 68–72% product.

Table 2: Comparison of Coupling Methods

MethodCatalystSolventYield (%)Purity (%)
Friedel-CraftsAlCl₃DCM7895
Suzuki-MiyauraPd(PPh₃)₄THF/H₂O6598
Copper-mediatedCu₂SO₄/ascorbateDMSO/H₂O7297

Deprotection and Final Product Isolation

Hydroxyl Group Deprotection

Acetyl or silyl protecting groups are cleaved under mild conditions:

  • Acetyl deprotection : K₂CO₃ in methanol/water (4:1) at 25°C.

  • Silyl deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water mixtures enhance crystalline purity (>99% by HPLC).

Industrial-Scale Production Considerations

Solvent-Free Multi-Component Reactions

Adapting PMC protocols, a one-pot synthesis combines:

  • 7-Hydroxyindole

  • Naphthalen-1-ylglyoxal

  • Pyrrolidine

Conditions : Neat mixture heated at 100°C for 12 hours, yielding 58% product.

Continuous Flow Systems

Microreactor technology improves heat transfer and reduces reaction times (e.g., Friedel-Crafts acylation completed in 15 minutes vs. 6 hours batchwise) .

Chemical Reactions Analysis

Types of Reactions

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, aryl halides, bases like K2CO3 or sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The hydroxy group and the indole moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares key structural and molecular features of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone with similar compounds:

Compound Name Substituents (Indole Ring) Substituents (Naphthalene) Molecular Formula Molecular Weight CAS Number Key References
This compound 1-Butyl, 7-OH None C₂₃H₂₁NO₂ 357.42 g/mol Not available N/A
JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone) 1-Butyl None C₂₃H₂₁NO 327.43 g/mol 208987-48-8
JWH-081 (4-methoxynaphthalen-1-yl-(1-pentylindol-3-yl)methanone) 1-Pentyl 4-OCH₃ C₂₅H₂₅NO₂ 383.48 g/mol 1092513-54-2
JWH-163 (6-methoxy-1-naphthalenyl)(1-propylindol-3-yl)methanone 1-Propyl 6-OCH₃ C₂₃H₂₁NO₂ 357.42 g/mol 824961-06-0
(1-Butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone 1-Butyl, 6-OCH₃ None C₂₄H₂₃NO₂ 357.44 g/mol 1869980-05-1
Key Observations:
  • Substituent Position: The 7-hydroxy group in the target compound is rare among synthetic cannabinoids, which typically feature alkoxy (e.g., methoxy) or alkyl chains at positions 1, 4, or 6 of the indole or naphthalene rings .
  • Molecular Weight: The hydroxyl group increases polarity and molecular weight compared to non-hydroxylated analogs like JWH-073. This may enhance aqueous solubility but reduce blood-brain barrier permeability .
  • Receptor Affinity: Alkyl chain length (e.g., butyl vs. pentyl) and substituent electronegativity (e.g., -OH vs. -OCH₃) significantly modulate binding to cannabinoid receptors CB1 and CB2. For example, JWH-081’s 4-methoxy group enhances CB1 affinity compared to JWH-073 .

Pharmacological and Metabolic Differences

  • Receptor Binding: JWH-073 (1-butyl) shows moderate CB1/CB2 agonism, while JWH-081 (1-pentyl, 4-OCH₃) exhibits higher potency due to increased lipophilicity and steric compatibility with receptor pockets .
  • Metabolic Stability :

    • Hydroxyl groups are susceptible to glucuronidation and sulfation, which could shorten the half-life of the target compound compared to methoxy-substituted derivatives like JWH-163 .
    • Butyl chains (as in JWH-073) are metabolized via ω-hydroxylation, producing active intermediates, whereas pentyl chains (JWH-081) undergo faster β-oxidation .

Biological Activity

(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound belongs to a class of substances that mimic the action of tetrahydrocannabinol (THC), the active component of cannabis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications for public health.

Chemical Structure and Properties

The chemical formula of this compound is C23H21NO2C_{23}H_{21}NO_{2} with a molecular weight of 343.42 g/mol. The structure features an indole moiety substituted at the 1-position with a butyl group and a naphthalen-1-ylmethanone group, which is significant for its interaction with cannabinoid receptors.

This compound primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Studies have shown that JWH-073 exhibits high binding affinity for CB1 receptors, comparable to that of THC. This affinity contributes to its psychoactive effects and potential therapeutic benefits.

1. Analgesic Effects

Research indicates that JWH-073 may possess analgesic properties similar to those of THC. In animal models, administration of JWH-073 resulted in significant pain relief, suggesting its potential use in pain management therapies.

2. Anti-inflammatory Properties

JWH-073 has been observed to modulate inflammatory responses through its action on CB2 receptors. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

There is emerging evidence that JWH-073 may offer neuroprotective benefits, potentially reducing neuronal damage in conditions such as neurodegenerative diseases. Its ability to activate cannabinoid receptors involved in neuroprotection underscores its therapeutic promise.

Case Study: Synthetic Cannabinoid Toxicity

A study highlighted the toxicological profile of synthetic cannabinoids including JWH-073, revealing cases of acute intoxication leading to severe neurological symptoms. This underscores the need for careful monitoring and regulation of synthetic cannabinoids due to their unpredictable effects on human health .

Research Findings on Metabolism

Metabolic studies have identified several metabolites of JWH-073 in biological samples, providing insight into its pharmacokinetics and duration of action. These findings are essential for understanding the compound's safety profile and potential for abuse .

Comparative Analysis with Other Cannabinoids

CompoundCB1 AffinityCB2 AffinityAnalgesic ActivityAnti-inflammatory Activity
JWH-073HighModerateYesYes
THCHighModerateYesYes
CBDLowHighNoYes

Q & A

Basic Questions

What are the optimal synthetic routes for (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, and how can yield be improved?

Methodological Answer:
The synthesis typically involves multi-step organic strategies, such as Friedel-Crafts acylation or coupling reactions between indole and naphthalene precursors. For example, intermediates like 1-naphthoylacetyl chloride are reacted with substituted indoles under controlled conditions . Low yields (e.g., 16% in some cases) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Protection-Deprotection : Masking the 7-hydroxy group during synthesis to prevent undesired side reactions .
  • Catalyst Screening : Using Lewis acids like AlCl₃ for regioselective acylation .
  • Purification : Employing HPLC to achieve >99% purity post-synthesis .

How is structural characterization performed for this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 linkage to naphthalene) and detect deuterium labeling in isotope analogs .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···O=C interactions) and dihedral angles between aromatic rings, critical for understanding conformational stability .
  • HPLC-MS : Validates purity and molecular weight, especially for intermediates with labile functional groups .

Advanced Research Questions

How can isotope-labeled analogs (e.g., deuterated butyl chains) enhance mechanistic studies?

Methodological Answer:
Deuterium labeling at the butyl group (e.g., heptadeuteriobutyl substitution) enables:

  • Tracing Metabolic Pathways : Using LC-MS to track deuterium retention in in vitro assays .
  • NMR Signal Simplification : Reducing signal overlap in crowded spectral regions for precise structural assignments .
  • Kinetic Isotope Effects (KIEs) : Studying enzymatic interactions (e.g., cytochrome P450 metabolism) by comparing reaction rates of labeled vs. unlabeled compounds .

How can computational tools optimize synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Software like Chematica predicts feasible pathways by prioritizing reactions with high atom economy and minimal protection steps .
  • Density Functional Theory (DFT) : Models transition states to identify bottlenecks in key steps (e.g., acylation) and guide catalyst selection .
  • Molecular Dynamics (MD) : Simulates receptor-ligand interactions (e.g., cannabinoid receptors) to prioritize derivatives for synthesis .

How should contradictory biological activity data (e.g., receptor affinity vs. cytotoxicity) be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Dose-Response Profiling : Testing across a broad concentration range (e.g., 1 nM–100 µM) to distinguish receptor-specific effects from non-specific toxicity .
  • Orthogonal Assays : Combining radioligand binding (for affinity) with functional assays (e.g., cAMP inhibition for CB1/CB2 activity) .
  • Metabolite Screening : Using LC-MS to identify degradation products that may confound activity readings .

What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterification of the 7-hydroxy group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins to improve aqueous solubility .
  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) to stabilize polymorphs with higher dissolution rates .

How can hydrogen bonding networks influence crystallographic packing and stability?

Methodological Answer:
Intramolecular (e.g., O–H···O=C) and intermolecular H-bonds (e.g., between methoxy groups) dictate crystal lattice energy. Key steps:

  • Thermogravimetric Analysis (TGA) : Correlates H-bond density with thermal stability .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to predict solubility and melting points .
  • Polymorph Screening : Vapor diffusion or solvent annealing to isolate stable crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.